N-(2,4-dimethoxyphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide -

N-(2,4-dimethoxyphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide

Catalog Number: EVT-4622082
CAS Number:
Molecular Formula: C21H25N7O3
Molecular Weight: 423.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(4-Chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544)

Compound Description: LY2784544 is a known kinase inhibitor. [] It was identified as a novel GPR39 agonist, displaying probe-dependent and pathway-dependent allosteric modulation by zinc. [] In the presence of zinc, its potency at GPR39 is as potent or more potent than its reported kinase inhibitory activity in whole-cell assays. []

Relevance: Although not directly structurally similar to N-(2,4-dimethoxyphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide, LY2784544 is relevant because it shares the presence of a pyrazole ring in its structure. Both compounds also showcase biological activity, with LY2784544 acting as a kinase inhibitor and GPR39 agonist. [] This highlights the versatility of the pyrazole scaffold in developing compounds with diverse biological activity.

1H-Benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771)

Compound Description: GSK2636771 is a kinase inhibitor. [] Similar to LY2784544, it was identified as a novel GPR39 agonist, demonstrating probe-dependent and pathway-dependent allosteric modulation by zinc. [] In the presence of zinc, its activity at GPR39 is comparable to or surpasses its reported kinase inhibitory activity in whole-cell assays. []

Relevance: Despite lacking a direct structural resemblance to N-(2,4-dimethoxyphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide, GSK2636771 is relevant due to its identification as a GPR39 agonist alongside LY2784544. [] This suggests a potential connection in the mechanism of action or binding site at GPR39 that could be further explored for the development of new GPR39 modulators.

N-[3-chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3)

Compound Description: GPR39-C3 is a previously described "GPR39-selective" agonist. [] Its signaling patterns at both canonical and noncanonical pathways were compared with LY2784544 and GSK2636771, revealing probe-dependent and pathway-dependent allosteric modulation by zinc for all three compounds. []

Relevance: GPR39-C3 shares the classification of a GPR39 agonist with LY2784544 and GSK2636771. [] Although structurally distinct from N-(2,4-dimethoxyphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide, this shared biological activity suggests a potential link for further investigation, particularly concerning the role of zinc in modulating GPR39 activity.

3-(Butan-2-yl)-6-(2,4-difluoroanilino)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (1)

Compound Description: Compound 1 is a lead compound in the development of novel p38 mitogen-activated protein (MAP) kinase inhibitors. [] This compound served as the starting point for structure-based design strategies aiming to enhance inhibitory activity against tumor necrosis factor-α (TNF-α) production in human whole blood (hWB) cell assays. []

Relevance: Compound 1 serves as a foundational structure for a series of imidazo[4,5-b]pyridin-2-one-based p38 MAP kinase inhibitors. [] Although N-(2,4-dimethoxyphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide does not share this core structure, the research on compound 1 and its derivatives offers valuable insights into the development of kinase inhibitors. The shared focus on developing potent and selective inhibitors with therapeutic potential makes this research relevant.

3-(3-tert-Butyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-6-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide (25)

Compound Description: Compound 25 is a potent p38 MAP kinase inhibitor derived from the lead compound 1. [] It exhibits superior suppression of TNF-α production in hWB cells and significant in vivo efficacy in a rat model of collagen-induced arthritis (CIA). []

Relevance: Compound 25, like its precursor compound 1, highlights the potential of imidazo[4,5-b]pyridin-2-one derivatives as p38 MAP kinase inhibitors. [] Although structurally different from N-(2,4-dimethoxyphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide, compound 25's potent inhibitory activity and in vivo efficacy are noteworthy. The research around this compound contributes to understanding structure-activity relationships in developing effective kinase inhibitors.

Properties

Product Name

N-(2,4-dimethoxyphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide

Molecular Formula

C21H25N7O3

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C21H25N7O3/c1-15-23-19(14-20(24-15)28-8-4-7-22-28)26-9-11-27(12-10-26)21(29)25-17-6-5-16(30-2)13-18(17)31-3/h4-8,13-14H,9-12H2,1-3H3,(H,25,29)

InChI Key

HRIGPEAOBGPHJW-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=C(C=C(C=C3)OC)OC)N4C=CC=N4

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=C(C=C(C=C3)OC)OC)N4C=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.